molecular formula C18H13FN2O2 B15288818 HYDRAZINE, 1-(m-FLUOROBENZOYL)-2-(1-NAPHTHOYL)- CAS No. 74038-75-8

HYDRAZINE, 1-(m-FLUOROBENZOYL)-2-(1-NAPHTHOYL)-

Cat. No.: B15288818
CAS No.: 74038-75-8
M. Wt: 308.3 g/mol
InChI Key: NYOWWVYPVOXJGZ-UHFFFAOYSA-N
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Description

N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide is a chemical compound with the molecular formula C18H13FN2O2 and a molecular weight of 308.31 g/mol. This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with a fluorobenzoyl group and a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide typically involves the reaction of naphthalene-1-carbohydrazide with 3-fluorobenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols as major products.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide has several applications in scientific research, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide is structurally similar to other hydrazide derivatives, such as N'-(benzoyl)naphthalene-1-carbohydrazide and N'-(4-fluorobenzoyl)naphthalene-1-carbohydrazide. the presence of the fluorine atom at the 3-position of the benzoyl group imparts unique chemical and biological properties to the compound, making it distinct from its analogs.

Comparison with Similar Compounds

  • N'-(benzoyl)naphthalene-1-carbohydrazide

  • N'-(4-fluorobenzoyl)naphthalene-1-carbohydrazide

  • N'-(chlorobenzoyl)naphthalene-1-carbohydrazide

Properties

CAS No.

74038-75-8

Molecular Formula

C18H13FN2O2

Molecular Weight

308.3 g/mol

IUPAC Name

N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide

InChI

InChI=1S/C18H13FN2O2/c19-14-8-3-7-13(11-14)17(22)20-21-18(23)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,20,22)(H,21,23)

InChI Key

NYOWWVYPVOXJGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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